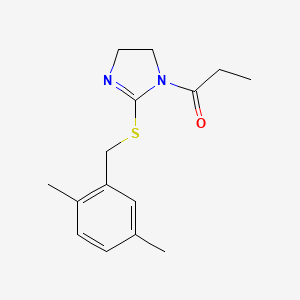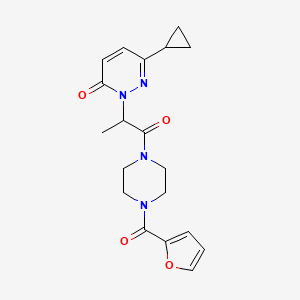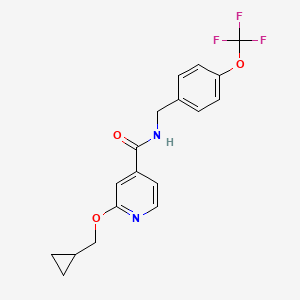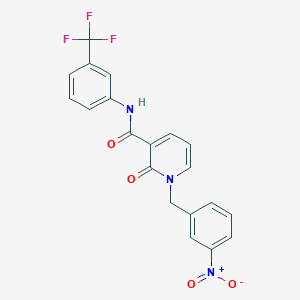![molecular formula C27H31N7O6S3 B2391085 4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 309969-45-7](/img/structure/B2391085.png)
4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C27H31N7O6S3 and its molecular weight is 645.77. The purity is usually 95%.
BenchChem offers high-quality 4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Capacity Assays
The study on ABTS/PP decolorization assays highlights the antioxidant capacity of certain compounds, which could be analogous in assessing the antioxidant potential of our target compound. Antioxidants play a crucial role in mitigating oxidative stress, suggesting that similar compounds may be researched for their antioxidant properties in biological systems (Ilyasov et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging studies provide insights into the development of imaging ligands for Alzheimer's disease, indicating a potential research application for structurally complex compounds in designing novel ligands that can target specific pathologies within the brain (Nordberg, 2007). This suggests the relevance of exploring compounds with specific binding properties for diagnostic applications.
Antifungal and Immunomodulating Activities
The review on 1,4-benzothiazine azole derivatives, which discusses their antifungal and immunomodulating activities, offers a perspective on the therapeutic potential of compounds with azole functionalities. This could imply that our target compound may be researched for similar biological activities, contributing to the development of new antifungal agents or immunomodulatory drugs (Schiaffella & Vecchiarelli, 2001).
Organic Light-Emitting Diodes (OLEDs)
Research on BODIPY-based organic semiconductors for OLED applications highlights the use of complex organic molecules in the development of optoelectronic devices. This underscores the potential of exploring the optical properties of similar complex compounds for use in OLEDs or other light-emitting applications (Squeo & Pasini, 2020).
DNA Minor Groove Binders
The review on Hoechst 33258 and its analogues, known for their strong binding to the minor groove of DNA, suggests a research avenue for our compound in studying DNA interactions. This could lead to applications in molecular biology, such as DNA staining, probing DNA structures, or as a tool in genetic research (Issar & Kakkar, 2013).
Redox Mediators in Organic Pollutant Treatment
The enzymatic remediation of organic pollutants, enhanced by redox mediators, points towards the environmental applications of complex compounds in wastewater treatment or pollution remediation processes. This area of research could benefit from studying the catalytic or mediator roles of compounds with specific redox properties (Husain & Husain, 2007).
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O6S3/c1-5-33(6-2)43(37,38)20-10-7-18(8-11-20)25(36)29-16-23-31-32-27(42-17-24(35)30-26-28-13-14-41-26)34(23)21-15-19(39-3)9-12-22(21)40-4/h7-15H,5-6,16-17H2,1-4H3,(H,29,36)(H,28,30,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMHTNJTJZWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)

![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate](/img/structure/B2391004.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)



![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)
![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)